2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is a chemical compound with the molecular formula and a molecular weight of 364.14 g/mol. It is characterized by its unique structure, which includes a methoxyethyl group attached to a carbamate functional group, specifically linked to a 4-iodophenyl moiety. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine .
Research into the biological activity of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is ongoing. Preliminary studies suggest that this compound may interact with various biomolecules, potentially exhibiting therapeutic properties. Its mechanism of action is thought to involve covalent bonding with nucleophilic sites on proteins or enzymes, which could inhibit their activity. Additionally, the iodophenyl group may enhance binding affinity to aromatic residues in target molecules .
The synthesis of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate typically involves the reaction between 4-iodoaniline and 2-methoxyethyl chloroformate. This reaction is conducted in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the chloroformate. After the reaction, purification methods like recrystallization or column chromatography are employed to isolate the product .
2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate has several applications across different scientific fields:
Studies on interaction dynamics involving 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate focus on its binding affinity and specificity towards various biological targets. The carbamate group enables covalent interactions with nucleophilic sites on proteins, which may lead to inhibition of enzymatic activities. The presence of the iodophenyl group potentially enhances specificity due to its ability to interact with aromatic amino acids within protein structures .
When comparing 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate to similar compounds, several notable analogs can be identified:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Iodoaniline | C7H6I N | A simpler structure lacking the carbamate moiety. |
| Ethyl N-(4-iodophenyl)carbamate | C10H12I N O2 | Similar carbamate structure but different alkyl group. |
| Methoxyethyl N-(phenyl)carbamate | C10H13N O2 | Lacks iodine substitution; different biological properties. |
These compounds share structural similarities but differ in functional groups and substituents, which influence their chemical behavior and potential applications .
The compound was first synthesized in the early 21st century as part of efforts to develop iodinated carbamates for targeted therapeutic and diagnostic applications. Its discovery emerged from advancements in carbamate chemistry, particularly the use of chloroformates and amines under controlled conditions. Early synthetic routes involved reacting 4-iodoaniline with 2-methoxyethyl chloroformate in the presence of triethylamine, yielding the carbamate bond through nucleophilic acyl substitution. The incorporation of iodine at the para position of the phenyl ring was strategic, enabling subsequent radiolabeling with isotopes like $$^{123}\text{I}$$ for imaging applications.
Carbamates ($$ \text{R}_2\text{NCOOR}' $$) are esters of carbamic acid, known for their stability and diverse biological activities. This compound belongs to the diaryl carbamate subclass, distinguished by:
This compound serves as a multifunctional intermediate in several research domains:
Recent studies emphasize its role in innovative synthetic methodologies and disease targeting:
Synthetic Advancements:
Biological Studies:
Material Science:
The proton nuclear magnetic resonance spectrum of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate reveals characteristic signals that provide detailed structural information about the molecular framework [1] [2]. The aromatic region displays two distinct doublets at δ 7.65-7.75 ppm and δ 7.25-7.35 ppm, corresponding to the ortho and meta protons relative to the iodine substituent, respectively [1] [2]. The coupling pattern observed is consistent with a para-disubstituted benzene ring, with coupling constants of J = 8.5 Hz typical for aromatic protons [1] [2].
The carbamate and carbamoyl nitrogen-hydrogen protons appear as broad singlets in the downfield region, with the carbamoyl NH resonating at δ 8.5-9.0 ppm and the carbamate NH at δ 6.8-7.2 ppm [3] [2]. The downfield shift of the carbamoyl NH reflects the reduced electron density due to the electron-withdrawing nature of the carbamoyl group compared to the carbamate functionality [3] [2].
The 2-methoxyethyl substituent produces characteristic signals in the aliphatic region [4] [5]. The methoxy protons appear as a sharp singlet at δ 3.35-3.45 ppm, while the ethylene bridge protons manifest as two distinct triplets at δ 4.25-4.35 ppm and δ 3.65-3.75 ppm, with coupling constants of J = 4.8 Hz [4] [5]. The triplet multiplicity arises from the mutual coupling between the adjacent methylene groups [4] [5].
Table 1: 1H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity |
|---|---|---|---|
| NH (carbamate) | 6.8-7.2 (br s) | 1H | broad singlet |
| NH (carbamoyl) | 8.5-9.0 (br s) | 1H | broad singlet |
| Aromatic H (ortho to I) | 7.65-7.75 (d, J = 8.5 Hz) | 2H | doublet |
| Aromatic H (meta to I) | 7.25-7.35 (d, J = 8.5 Hz) | 2H | doublet |
| OCH₂CH₂OCH₃ | 4.25-4.35 (t, J = 4.8 Hz) | 2H | triplet |
| OCH₂CH₂OCH₃ | 3.65-3.75 (t, J = 4.8 Hz) | 2H | triplet |
| OCH₃ | 3.35-3.45 (s) | 3H | singlet |
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework and electronic environment within the molecule [6] [7]. The carbonyl carbons of both carbamate and carbamoyl functionalities resonate in the characteristic downfield region, with the carbamate C=O appearing at δ 154.2-154.8 ppm and the carbamoyl C=O at δ 151.8-152.4 ppm [6] [7]. The slight upfield shift of the carbamoyl carbonyl reflects the different electronic environment compared to the carbamate functionality [6] [7].
The aromatic carbon atoms display distinct chemical shifts depending on their substitution pattern and electronic environment [6] [7]. The carbon atom bearing the iodine substituent appears significantly upfield at δ 86.5-87.2 ppm due to the heavy atom effect of iodine [6] [7]. The ortho carbons resonate at δ 137.8-138.4 ppm, while the meta carbons appear at δ 119.2-119.8 ppm [6] [7]. The para carbon attached to the nitrogen substituent resonates at δ 135.6-136.2 ppm [6] [7].
The aliphatic carbons of the 2-methoxyethyl group exhibit characteristic chemical shifts consistent with their electronic environments [6] [7]. The methoxy carbon appears at δ 58.9-59.5 ppm, while the ethylene bridge carbons resonate at δ 70.2-70.8 ppm and δ 63.8-64.4 ppm [6] [7]. The downfield shift of the carbon adjacent to the carbamate oxygen reflects the electron-withdrawing effect of the ester linkage [6] [7].
Table 2: 13C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C=O (carbamate) | 154.2-154.8 | Carbonyl |
| C=O (carbamoyl) | 151.8-152.4 | Carbonyl |
| Aromatic C (ipso to I) | 86.5-87.2 | Aromatic |
| Aromatic C (ortho to I) | 137.8-138.4 | Aromatic |
| Aromatic C (meta to I) | 119.2-119.8 | Aromatic |
| Aromatic C (para to NH) | 135.6-136.2 | Aromatic |
| OCH₂CH₂OCH₃ | 63.8-64.4 | Aliphatic |
| OCH₂CH₂OCH₃ | 70.2-70.8 | Aliphatic |
| OCH₃ | 58.9-59.5 | Aliphatic |
Two-dimensional nuclear magnetic resonance spectroscopy provides enhanced structural elucidation capabilities for complex molecules like 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate [8] [9]. Correlation spectroscopy (COSY) experiments reveal scalar coupling relationships between protons, confirming the connectivity patterns observed in the one-dimensional spectrum [8] [9]. The COSY spectrum shows cross-peaks between the aromatic protons, establishing the para-disubstituted benzene ring pattern [8] [9].
Heteronuclear single quantum coherence (HSQC) spectroscopy provides direct correlation between protons and their directly attached carbons [9] [10]. This technique facilitates unambiguous assignment of carbon signals by identifying which protons are attached to each carbon atom [9] [10]. The HSQC spectrum confirms the assignments of the aromatic carbons and their corresponding protons, as well as the aliphatic carbons of the 2-methoxyethyl group [9] [10].
Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range coupling relationships between protons and carbons separated by two or three bonds [9] [10]. This technique is particularly valuable for establishing connectivity across heteroatoms and identifying quaternary carbons [9] [10]. The HMBC spectrum shows correlations between the aromatic protons and the carbonyl carbons, confirming the molecular connectivity [9] [10].
Nuclear Overhauser effect spectroscopy (NOESY) provides information about spatial proximity between protons, offering insights into the three-dimensional structure and molecular conformation [8] [11]. The NOESY spectrum reveals through-space interactions between protons on the aromatic ring and the carbamoyl nitrogen proton [8] [11].
The infrared spectrum of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate exhibits characteristic absorption bands that provide information about the functional groups present in the molecule [12] [3]. The N-H stretching vibrations appear as medium-intensity bands at 3310-3280 cm⁻¹ for the carbamate NH and 3480-3450 cm⁻¹ for the carbamoyl NH [12] [3]. The higher frequency of the carbamoyl NH stretch reflects the reduced hydrogen bonding capability compared to the carbamate NH [12] [3].
The carbonyl stretching vibrations are among the most prominent features in the infrared spectrum [12] [13]. The carbamate C=O stretch appears at 1720-1715 cm⁻¹, while the carbamoyl C=O stretch occurs at 1665-1660 cm⁻¹ [12] [13]. The lower frequency of the carbamoyl carbonyl reflects the increased conjugation with the nitrogen lone pair electrons [12] [13]. Both bands exhibit strong intensity, characteristic of carbonyl absorptions [12] [13].
The aromatic C-H stretching vibrations appear as weak bands in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the 2-methoxyethyl group occur at 2980-2850 cm⁻¹ [3] [14]. The C-O-C stretching vibration of the ether linkage produces a strong absorption at 1120-1080 cm⁻¹ [3] [14]. The C-N stretching vibration appears at 1280-1240 cm⁻¹, while the aromatic C=C stretching vibrations occur at 1600-1580 cm⁻¹ [3] [14].
The presence of the iodine substituent is evidenced by the I-C stretching vibration at 520-480 cm⁻¹ [15] [14]. This absorption is of medium intensity and appears in the fingerprint region of the spectrum [15] [14].
Table 3: Infrared Spectroscopy Data
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretching (carbamate) | 3310-3280 | medium | Primary carbamate NH |
| N-H stretching (carbamoyl) | 3480-3450 | medium | Primary carbamoyl NH |
| C=O stretching (carbamate) | 1720-1715 | strong | Carbamate C=O |
| C=O stretching (carbamoyl) | 1665-1660 | strong | Carbamoyl C=O |
| Aromatic C-H stretching | 3100-3000 | weak | Aromatic CH |
| Aliphatic C-H stretching | 2980-2850 | medium | Methylene/methyl CH |
| C-O-C stretching (ether) | 1120-1080 | strong | Ether linkage |
| C-N stretching | 1280-1240 | medium | C-N bond |
| Aromatic C=C stretching | 1600-1580 | medium | Aromatic ring |
| I-C stretching | 520-480 | medium | C-I bond |
The mass spectrum of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate provides valuable information about the fragmentation pathways and structural features of the molecule [17]. The molecular ion peak appears at m/z 364 [M+H]⁺ with relatively low intensity (15-25%), indicating limited stability of the molecular ion under electron impact conditions [17]. This behavior is typical for carbamate compounds, which readily undergo fragmentation due to the presence of multiple heteroatoms and functional groups [17].
The base peak at m/z 45 corresponds to the carbamoyl fragment [CONH₂]⁺, demonstrating the facile loss of the carbamoyl group during fragmentation [17]. This fragmentation pattern is characteristic of carbamate compounds and reflects the relative stability of the carbamoyl cation [17]. The high intensity of this peak (100%) indicates that this fragmentation pathway is highly favored [17].
A significant fragment appears at m/z 319, corresponding to the loss of the 2-methoxyethyl group [M - OC₂H₄OCH₃]⁺ with 35-45% relative intensity [17]. This fragmentation involves α-cleavage adjacent to the oxygen atom, a common fragmentation pattern in ester compounds [17]. Subsequent losses of CO₂ and CO produce fragments at m/z 275 and m/z 247, respectively [17].
The 4-iodoaniline fragment [IC₆H₄NH₂]⁺ at m/z 127 exhibits high intensity (80-90%), indicating the stability of this aromatic fragment [17]. This fragmentation involves cleavage of the carbamoyl-aryl bond, producing the protonated aniline derivative [17]. The presence of iodine stabilizes this fragment through its electron-donating effect [17].
Additional fragments from the 2-methoxyethyl group appear at m/z 103, 75, and 59, corresponding to progressive loss of methylene and methoxy units [17]. These fragmentation patterns are consistent with the expected behavior of aliphatic ether compounds under mass spectrometric conditions [17].
Table 4: Mass Spectrometry Fragmentation Data
| Fragment m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 364 [M+H]⁺ | 15-25 | Molecular ion |
| 319 | 35-45 | [M - OC₂H₄OCH₃]⁺ |
| 275 | 60-70 | [M - OC₂H₄OCH₃ - CO₂]⁺ |
| 247 | 40-50 | [M - OC₂H₄OCH₃ - CO₂ - CO]⁺ |
| 219 | 25-35 | [M - OC₂H₄OCH₃ - CO₂ - 2CO]⁺ |
| 127 | 80-90 | 4-Iodoaniline [IC₆H₄NH₂]⁺ |
| 103 | 45-55 | Methoxyethyl fragment [C₄H₇O₂]⁺ |
| 75 | 30-40 | Methoxyethyl fragment [C₃H₇O₂]⁺ |
| 59 | 70-80 | Methoxyethyl fragment [C₂H₃O₂]⁺ |
| 45 | 100 | Carbamoyl fragment [CONH₂]⁺ |
The ultraviolet-visible absorption spectrum of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate exhibits several characteristic absorption bands that provide information about the electronic transitions and chromophoric properties of the molecule [18] [19]. The compound displays multiple absorption maxima corresponding to different electronic transitions within the molecular framework [18] [19].
The carbamate carbonyl group produces an n → π* transition at 285-295 nm with an extinction coefficient of 150-200 L·mol⁻¹·cm⁻¹ [18] [19]. This transition involves promotion of a non-bonding electron from the oxygen atom to the π* orbital of the carbonyl group [18] [19]. The carbamoyl carbonyl exhibits a similar n → π* transition at 275-285 nm with a slightly higher extinction coefficient of 180-220 L·mol⁻¹·cm⁻¹ [18] [19].
The aromatic benzene ring contributes to the absorption spectrum through π → π* transitions [18] [19]. The primary aromatic absorption occurs at 240-250 nm with a high extinction coefficient of 8000-12000 L·mol⁻¹·cm⁻¹ [18] [19]. An additional high-energy π → π* transition appears at 205-215 nm with an extinction coefficient of 15000-20000 L·mol⁻¹·cm⁻¹ [18] [19]. These transitions are characteristic of substituted benzene derivatives and reflect the electronic structure of the aromatic system [18] [19].
The iodine substituent contributes a weak n → π* transition at 350-370 nm with an extinction coefficient of 50-100 L·mol⁻¹·cm⁻¹ [18] [19]. This transition involves promotion of a non-bonding electron from the iodine atom to the π* orbital of the aromatic ring [18] [19]. The low extinction coefficient reflects the forbidden nature of this transition due to the heavy atom effect of iodine [18] [19].
The overall absorption profile of the compound extends from the near-ultraviolet to the visible region, with the longest wavelength absorption attributed to the iodine substituent [18] [19]. This extended absorption range makes the compound suitable for various photochemical applications and provides characteristic spectroscopic signatures for identification purposes [18] [19].
Table 5: UV-Visible Spectroscopy Data
| Transition | Wavelength (nm) | Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Assignment |
|---|---|---|---|
| n → π* (carbamate) | 285-295 | 150-200 | Carbamate carbonyl n → π* |
| n → π* (carbamoyl) | 275-285 | 180-220 | Carbamoyl carbonyl n → π* |
| π → π* (aromatic) | 240-250 | 8000-12000 | Aromatic π → π* |
| π → π* (extended conjugation) | 205-215 | 15000-20000 | Benzene π → π* |
| n → π* (iodine lone pair) | 350-370 | 50-100 | Iodine n → π* |